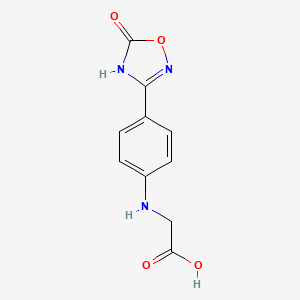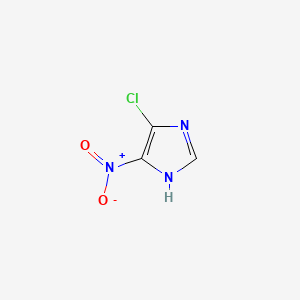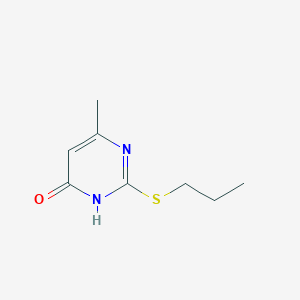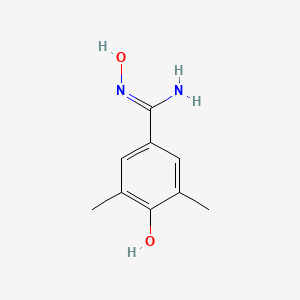
7-Chloro-2-methylquinazolin-4-ol
Overview
Description
7-Chloro-2-methylquinazolin-4-ol (CMQ) is a heterocyclic organic compound that belongs to the family of quinazolines. It has a molecular weight of 194.62 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C9H7ClN2O . It has a density of 1.4±0.1 g/cm3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.62 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 202.8±33.0 °C at 760 mmHg .Scientific Research Applications
Anticancer and Antitumor Activity
7-Chloro-2-methylquinazolin-4-ol derivatives have shown significant potential in anticancer research. For instance, compounds related to this chemical structure have been identified as potent apoptosis inducers, demonstrating high efficacy in human breast and other mouse xenograft cancer models due to their ability to penetrate the blood-brain barrier efficiently (Sirisoma et al., 2009). Additionally, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides, similar in structure, have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells, indicating their promise as therapeutic agents in cancer treatment (Sonego et al., 2019).
Antimicrobial and Antiparasitic Properties
Research on compounds structurally related to this compound has also revealed antimicrobial and antiparasitic properties. For example, certain quinazoline derivatives have been explored for their potential in treating malaria and other parasitic infections. These studies suggest that modifications to the quinazoline core can lead to compounds with potent antimalarial activities (Khan et al., 2009).
Corrosion Inhibition
The quinazoline moiety, present in this compound, has been investigated for its corrosion inhibition properties. Compounds featuring the quinazoline structure have been found to significantly improve the anti-corrosion properties of certain metals, highlighting their potential use in industrial applications to protect against corrosion (El faydy et al., 2020).
Pharmacological Research
In the realm of pharmacological research, this compound and its derivatives have been synthesized and evaluated for various biological activities, including antinociceptive, anti-inflammatory, and anticonvulsant effects. These studies demonstrate the versatility of the quinazoline scaffold in medicinal chemistry and its potential to yield compounds with diverse therapeutic benefits (Wilhelm et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2-methylquinazolin-4-ol is the poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase) . These enzymes play a crucial role in various biological processes. Poly (ADP-ribose) synthetase is involved in DNA repair, gene expression, and cell death, while ATCase is a key enzyme in the pyrimidine biosynthetic pathway .
Mode of Action
This compound acts as a competitive inhibitor of poly (ADP-ribose) synthetase and ATCase . It binds to the active sites of these enzymes, preventing their normal substrates from binding and thus inhibiting their activity .
Biochemical Pathways
By inhibiting poly (ADP-ribose) synthetase and ATCase, this compound affects the DNA repair and pyrimidine biosynthesis pathways respectively . The downstream effects of this inhibition can lead to changes in cell proliferation and survival .
Result of Action
The inhibition of poly (ADP-ribose) synthetase and ATCase by this compound can lead to disruption of DNA repair and alteration of pyrimidine biosynthesis . This can result in cellular effects such as changes in cell proliferation and survival .
properties
IUPAC Name |
7-chloro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXQJNOGRWBTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411667 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7012-88-6 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



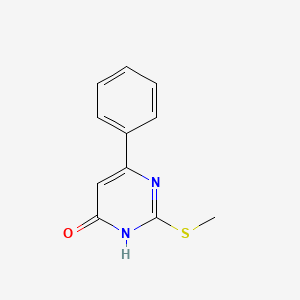
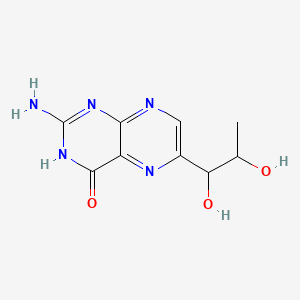
![1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436500.png)
![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)
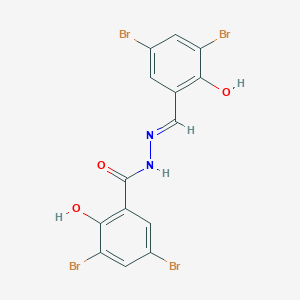
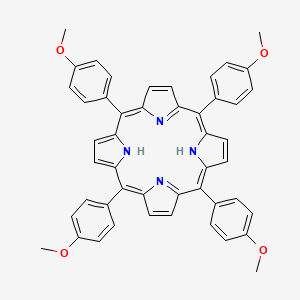
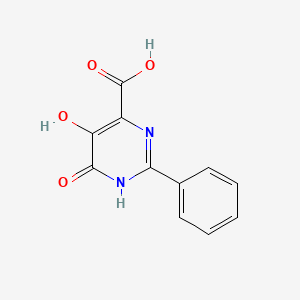
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)
![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)
